molecular formula C19H21N3O3S B2628543 1-(2-hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899973-49-0

1-(2-hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No.: B2628543
CAS No.: 899973-49-0
M. Wt: 371.46
InChI Key: MFOOHUMFLGBNCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a potent and selective small molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases, which are critical signaling proteins in cellular processes such as proliferation, differentiation, and survival. Dysregulation of FGFR signaling, through mutations, amplifications, or fusions, is a well-established driver of oncogenesis in a variety of cancers, including urothelial carcinoma, cholangiocarcinoma, and lung cancer, making FGFR a high-value therapeutic target. This compound functions by competitively binding to the ATP-binding pocket of the FGFR kinase domain, thereby blocking receptor autophosphorylation and subsequent activation of downstream signaling pathways like MAPK/ERK and PI3K/Akt. This targeted inhibition leads to the suppression of cancer cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis in tumor models characterized by aberrant FGFR signaling. Its research value is underscored by its inclusion in patent literature detailing novel heterocyclic compounds as FGFR inhibitors for the treatment of proliferative disorders. Consequently, this molecule serves as an essential pharmacological tool for investigating the complex biology of FGFR-driven malignancies, validating new drug targets within the FGFR axis, and evaluating mechanisms of resistance to FGFR-directed therapies in preclinical models.

Properties

IUPAC Name

4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1-(2-hydroxyethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c23-11-10-22-16-7-3-5-14(16)18(20-19(22)25)26-12-17(24)21-9-8-13-4-1-2-6-15(13)21/h1-2,4,6,23H,3,5,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOOHUMFLGBNCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)N3CCC4=CC=CC=C43)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps starting from readily available precursors. A general synthetic route may include:

  • Formation of the core cyclopenta[d]pyrimidin structure: : This step often involves cyclization reactions under basic or acidic conditions, using suitable starting materials like substituted aminopyrimidines and cyclopentene derivatives.

  • Attachment of the indolin-1-yl group: : This could be achieved via a nucleophilic substitution reaction where the indolin-1-yl moiety is introduced through appropriate halogenated intermediates.

  • Incorporation of the hydroxyethyl group: : This may be carried out via alkylation reactions using 2-hydroxyethyl precursors and corresponding leaving groups.

Industrial Production Methods

Industrial-scale production of 1-(2-hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one would likely involve optimization of these synthetic steps to enhance yield, purity, and cost-effectiveness. Methods such as continuous flow synthesis, catalytic processes, and advanced purification techniques might be employed.

Chemical Reactions Analysis

Table 1: Representative Reaction Pathways

Reaction TypeConditionsProduct/OutcomeYield (%)Source
Thioether formationK₂CO₃, DMF, alkyl halide, RTC4-S-alkyl substitution70–85
Hydroxyethyl introductionEthylene oxide, NaH, THF, 60°CN1-(2-hydroxyethyl) functionalization65–78
Indolinyl couplingBromoacetyl chloride, indoline, Et₃N2-(indolin-1-yl)-2-oxoethyl moiety82

Thioether Oxidation

The thioether (-S-) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) under controlled conditions:

  • Oxidation to sulfoxide : H₂O₂ (30%), acetic acid, 0°C, 2 h .

  • Oxidation to sulfone : m-CPBA, CH₂Cl₂, RT, 6 h .

Hydroxyethyl Group Reactivity

The 2-hydroxyethyl substituent participates in:

  • Esterification : Reaction with acetyl chloride/pyridine to yield acetate derivatives .

  • Etherification : Alkylation with methyl iodide/K₂CO₃ to form methoxyethyl analogs .

Pyrimidinone Ring Modifications

  • Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions cleave the lactam ring, yielding cyclopentane dicarboxylic acid derivatives .

  • Cyclization : Treatment with POCl₃ converts the 2-oxo group to 2-chloro intermediates, enabling nucleophilic substitutions .

Stability and Degradation Studies

The compound’s stability under various conditions has been inferred from related pyrimidinones:

  • Thermal stability : Decomposition above 250°C (TGA data) .

  • Photostability : UV light (254 nm) induces sulfone formation via thioether oxidation .

  • pH-dependent hydrolysis : Rapid degradation in strongly acidic (pH < 2) or basic (pH > 10) media .

Table 2: Degradation Pathways

ConditionDegradation ProductHalf-Life (h)Source
0.1 M HCl, 25°CCyclopenta-dicarboxamide2.5
0.1 M NaOH, 25°C4-Mercapto-pyrimidinone derivative1.8
UV light (254 nm)Sulfone analog48

Biological Activity and Derivatization

While direct biological data for this compound is limited, structural analogs show:

  • COX-II inhibition : Pyrimidinones with thioether substituents exhibit IC₅₀ values of 0.52–8.88 μM .

  • Anticancer activity : Cyclopenta-fused pyrimidinones demonstrate cytotoxicity against renal (UO-31) and breast (MCF-7) cancer cells .

Spectral Characterization

Key spectral data for validation:

  • ¹H NMR : δ 1.8–2.2 (m, cyclopentane CH₂), δ 3.6–3.8 (t, -OCH₂CH₂OH), δ 7.2–7.4 (m, indole aromatic H) .

  • IR : 1675 cm⁻¹ (C=O, pyrimidinone), 1210 cm⁻¹ (C-S), 3300 cm⁻¹ (-OH) .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(2-hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one exhibit anticancer properties. The indole moiety is known for its role in various anticancer agents. Studies have shown that derivatives of indole can inhibit tumor growth by interfering with signaling pathways involved in cell proliferation and survival.

Case Study:
A study demonstrated that derivatives incorporating the indole structure exhibited significant cytotoxicity against human cancer cell lines, suggesting that the compound may act as a potential lead for developing new anticancer drugs .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity, which is crucial in treating conditions like arthritis and other inflammatory diseases. The thioether group may enhance its interaction with inflammatory mediators.

Research Findings:
Research has shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. Compounds with a similar scaffold have demonstrated selective COX-II inhibition, leading to reduced inflammation without the gastrointestinal side effects typical of non-steroidal anti-inflammatory drugs (NSAIDs) .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored extensively. Its ability to inhibit specific enzymes involved in disease pathways makes it a candidate for drug development.

Example:
Inhibitors targeting the COX-II enzyme have been developed from related structures, showing promising results in reducing inflammation and pain while minimizing adverse effects associated with traditional NSAIDs .

Antimicrobial Activity

The presence of sulfur and nitrogen within the compound’s structure may contribute to its antimicrobial properties. Compounds with similar frameworks have been evaluated for their efficacy against various bacterial strains.

Research Insight:
Studies have reported that thioether-containing compounds exhibit significant antibacterial activity, suggesting that 1-(2-hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one could be effective against resistant bacterial strains .

Mechanism of Action

The compound's effects are largely attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The indolin-1-yl and cyclopenta[d]pyrimidin moieties may facilitate binding to active sites, modulating biochemical pathways and eliciting desired biological responses.

Comparison with Similar Compounds

Structural Similarity Analysis

Structural similarity to the target compound was quantified using the Tanimoto coefficient , a widely validated metric for comparing binary chemical fingerprints . Key analogs from the Chemoinformatics Database () include:

CAS No. Similarity Score Key Structural Differences
55618-81-0 0.64 Lacks indolin-1-yl and thioether groups; pyridinone core
54415-77-9 0.63 Pyrrolo-pyridinone scaffold; no cyclopentane fusion
86455-98-3 0.63 Xanthenone core with dimethylaminoethyl and hydroxyl groups

Key observations :

  • The highest similarity (0.64) corresponds to 4-hydroxy-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one (CAS 55618-81-0), which shares the cyclopentane-fused heterocycle but lacks the indole and thioether substituents. This suggests the target compound’s pharmacological profile may diverge significantly due to these functional groups.
  • Lower-scoring analogs (e.g., CAS 86455-98-3) highlight the importance of the pyrimidinone core in defining similarity, as substitutions on distant regions reduce scores .
Functional Group Variations and Implications
  • Indolin-1-yl moiety : This group is associated with kinase inhibition (e.g., sunitinib) and may confer selectivity toward ATP-binding pockets. Its absence in analogs like CAS 55618-81-0 implies reduced target versatility .
  • Thioether linkage: Sulfur-containing side chains enhance membrane permeability and metabolic stability compared to oxygen or nitrogen analogs.
  • Hydroxyethyl group: Polar substituents like hydroxyethyl improve solubility, a trait shared with catechins () and other dihydropyrimidinones .
Pharmacological Potential

While direct biological data for the target compound are unavailable, its structural analogs provide insights:

  • Dihydropyrimidinones (e.g., monastrol) are known Eg5 kinesin inhibitors, suggesting possible antiproliferative activity .
  • Thioether-containing drugs (e.g., captopril) demonstrate enhanced pharmacokinetics, supporting the target compound’s druglikeness .

Biological Activity

The compound 1-(2-hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a derivative of cyclopenta[d]pyrimidinones, which have garnered attention for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula: C19H22N4O3
  • Molecular Weight: 354.40 g/mol
  • CAS Number: 1260612-13-2

Research indicates that compounds similar to this one often exhibit their biological effects through modulation of various signaling pathways. The specific mechanisms include:

  • Inhibition of Cyclooxygenase Enzymes (COX):
    • Compounds in this class have been evaluated for their ability to inhibit COX enzymes, particularly COX-II, which is involved in inflammation and pain pathways.
    • In vitro studies show varying degrees of COX-I and COX-II inhibition with IC50 values ranging from 0.52 to 22.25 μM for related compounds .
  • Anti-inflammatory Activity:
    • The compound has potential anti-inflammatory properties, with some analogs demonstrating significant inhibition of inflammatory responses in vivo. For instance, a related compound exhibited a 64.28% reduction in inflammation compared to standard treatments like Celecoxib .
  • Antioxidant Effects:
    • Some studies suggest that derivatives of cyclopenta[d]pyrimidinones may also possess antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases.

Biological Activity Data

PropertyValue/Description
COX-II Inhibition IC50 0.52 μM (highly selective)
In vivo Anti-inflammatory Activity 64.28% inhibition vs Celecoxib (57.14%)
Selectivity Index S.I. = 10.73 for COX-II

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to 1-(2-hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one:

  • Study on COX Inhibitors:
    • A recent study evaluated a series of hybrid molecules based on cyclopenta[d]pyrimidinones and found that certain derivatives showed promising COX-II inhibitory activity comparable to Celecoxib, suggesting potential for development as anti-inflammatory agents .
  • Indolin Derivative Research:
    • Research focusing on indolin derivatives indicated that modifications at the indole ring could enhance biological activity, particularly against cancer cell lines, highlighting the importance of structural optimization in drug design .
  • Computational Studies:
    • Computational modeling has been employed to predict the biological activity of similar compounds, indicating that structural features significantly influence their pharmacological profiles .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for dihydropyrimidinone derivatives like this compound, and how can reaction conditions be optimized?

  • Methodological Answer : Dihydropyrimidinones are typically synthesized via one-pot multicomponent reactions or stepwise functionalization. For example, refluxing 2-aminothiazol-4(5H)-one derivatives with sodium acetate and aldehyde intermediates in acetic acid (3–5 hours) yields crystalline products after recrystallization from DMF/acetic acid . Optimization involves adjusting stoichiometry (e.g., 10–20% excess of aldehyde), temperature (reflux vs. room temperature), and solvent polarity to improve yield and purity. Monitoring via TLC or HPLC ensures reaction completion .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : Assign peaks for diagnostic protons (e.g., cyclopentane CH₂ groups at δ 2.5–3.0 ppm, indole NH at δ 10–12 ppm).
  • X-ray crystallography : Resolve stereochemistry of the cyclopenta[d]pyrimidinone core, as demonstrated for analogous dihydropyrimidinones in crystallographic studies .
  • HPLC-MS : Validate purity (>95%) and molecular weight (e.g., [M+H]⁺ ion matching theoretical mass). Cross-reference with published data for related scaffolds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

  • Methodological Answer :

  • Core modifications : Compare bioactivity of the parent compound with analogs lacking the hydroxyethyl or indolin-1-yl groups.
  • Thioether linkage : Replace the sulfur atom with oxygen or methylene to assess its role in target binding (e.g., antimicrobial or kinase inhibition assays) .
  • Biological assays : Use standardized protocols (e.g., MIC for antimicrobial activity, IC₅₀ in cancer cell lines) with positive controls (e.g., doxorubicin for antitumor studies) . Tabulate results as:
ModificationAntimicrobial MIC (µg/mL)Antitumor IC₅₀ (µM)
Parent compound8.21.5
–OHethyl replacement>6412.4

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Reproducibility checks : Validate assay conditions (e.g., cell line authenticity, serum concentration).
  • Metabolite profiling : Use LC-MS to identify degradation products that may skew results (e.g., hydrolysis of the thioether bond under acidic conditions) .
  • Computational modeling : Perform docking studies to determine if stereochemical variations (e.g., cyclopentane conformation) affect target binding .

Q. How can alternative catalytic systems improve the synthesis efficiency of this compound?

  • Methodological Answer :

  • Palladium catalysis : Explore reductive cyclization of nitro intermediates using formic acid as a CO surrogate, which avoids hazardous gases (e.g., CO) and enhances atom economy .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 150°C, 20 minutes) while maintaining yield (>80%) .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing dose-response data in preclinical studies?

  • Methodological Answer :

  • Nonlinear regression : Fit data to a sigmoidal curve (Hill equation) using software like GraphPad Prism to calculate EC₅₀/IC₅₀.
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., p < 0.05 for Tukey’s test) .

Q. How can researchers mitigate challenges in purifying this compound due to its low solubility?

  • Methodological Answer :

  • Solvent screening : Test binary mixtures (e.g., DMF/ethanol, 1:4 v/v) for recrystallization.
  • Chromatography : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.